molecular formula C24H23Cl B12599155 2-[4-(4-Chlorophenyl)-4-phenylbut-3-en-1-yl]-1,4-dimethylbenzene CAS No. 649556-22-9

2-[4-(4-Chlorophenyl)-4-phenylbut-3-en-1-yl]-1,4-dimethylbenzene

Cat. No.: B12599155
CAS No.: 649556-22-9
M. Wt: 346.9 g/mol
InChI Key: OJFWXIKPHXQJSR-UHFFFAOYSA-N
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Description

2-[4-(4-Chlorophenyl)-4-phenylbut-3-en-1-yl]-1,4-dimethylbenzene is an organic compound characterized by its complex structure, which includes a chlorophenyl group, a phenyl group, and a dimethylbenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Chlorophenyl)-4-phenylbut-3-en-1-yl]-1,4-dimethylbenzene typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with acetophenone in the presence of a base to form a chalcone intermediate. This intermediate is then subjected to a Friedel-Crafts alkylation reaction with 1,4-dimethylbenzene under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as aluminum chloride or other Lewis acids are often employed to facilitate the Friedel-Crafts reaction.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Chlorophenyl)-4-phenylbut-3-en-1-yl]-1,4-dimethylbenzene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the chlorophenyl group can be substituted with other functional groups using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-[4-(4-Chlorophenyl)-4-phenylbut-3-en-1-yl]-1,4-dimethylbenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[4-(4-Chlorophenyl)-4-phenylbut-3-en-1-yl]-1,4-dimethylbenzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)-4-phenylbut-3-en-1-ylbenzene
  • 4-(4-Bromophenyl)-4-phenylbut-3-en-1-ylbenzene
  • 4-(4-Methoxyphenyl)-4-phenylbut-3-en-1-ylbenzene

Uniqueness

2-[4-(4-Chlorophenyl)-4-phenylbut-3-en-1-yl]-1,4-dimethylbenzene is unique due to the presence of the dimethylbenzene moiety, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development in various fields.

Properties

CAS No.

649556-22-9

Molecular Formula

C24H23Cl

Molecular Weight

346.9 g/mol

IUPAC Name

2-[4-(4-chlorophenyl)-4-phenylbut-3-enyl]-1,4-dimethylbenzene

InChI

InChI=1S/C24H23Cl/c1-18-11-12-19(2)22(17-18)9-6-10-24(20-7-4-3-5-8-20)21-13-15-23(25)16-14-21/h3-5,7-8,10-17H,6,9H2,1-2H3

InChI Key

OJFWXIKPHXQJSR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CCC=C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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